An In-depth Technical Guide to cis-4-Hexen-1-ol: Chemical Properties and Structure
An In-depth Technical Guide to cis-4-Hexen-1-ol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for cis-4-Hexen-1-ol. This aliphatic alcohol is of interest in various fields, including fragrance, flavor, and as a potential biochemical reagent. This document consolidates key data into structured tables and outlines relevant experimental workflows to facilitate its application in research and development.
Chemical Structure and Identification
cis-4-Hexen-1-ol, also known as (Z)-4-Hexen-1-ol, is a six-carbon alcohol with a single cis-configured double bond between the fourth and fifth carbon atoms.[1]
Table 1: Structural and Identification Data
| Identifier | Value |
| IUPAC Name | (4Z)-hex-4-en-1-ol[2] |
| Synonyms | cis-1-Hydroxy-4-hexene[3] |
| CAS Number | 928-91-6[4] |
| Molecular Formula | C₆H₁₂O[4] |
| Molecular Weight | 100.16 g/mol [4] |
| SMILES | C/C=C\CCCO[5] |
| InChI Key | VTIODUHBZHNXFP-IHWYPQMZSA-N[2] |
Physicochemical Properties
The physical and chemical properties of cis-4-Hexen-1-ol are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental settings.
Table 2: Physicochemical Properties of cis-4-Hexen-1-ol
| Property | Value |
| Appearance | Colorless to light yellow, clear liquid[3] |
| Boiling Point | 80 °C at 30 mm Hg |
| Density | 0.86 g/cm³[5] |
| Refractive Index | 1.4410-1.4460 @ 20°C[2] |
| Flash Point | 65 °C[5] |
| Solubility | Moderately soluble in water; more soluble in organic solvents. |
Experimental Protocols
Synthesis of cis-Alkenols (Illustrative Protocol)
A direct, detailed experimental protocol for the synthesis of cis-4-Hexen-1-ol is not extensively documented in readily available literature. However, a general approach for the synthesis of cis-alkenols can be adapted from established methods, such as the selective hydrogenation of a corresponding alkyne. The following is a logical workflow based on common organic synthesis practices.
Caption: Illustrative workflow for the synthesis of cis-4-Hexen-1-ol.
Methodology:
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Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stirrer and a balloon of hydrogen gas, dissolve hex-4-yn-1-ol in a suitable solvent such as ethanol (B145695) or ethyl acetate (B1210297).
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Catalyst Addition: Add a catalytic amount of Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead).
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Hydrogenation: Purge the flask with hydrogen gas and maintain a positive pressure of hydrogen using the balloon. Stir the reaction mixture vigorously at room temperature.
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Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting material and the formation of the product.
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Workup: Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst. Wash the celite pad with the solvent used for the reaction.
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Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to yield pure cis-4-Hexen-1-ol.
Analytical Characterization
GC-MS is a standard technique for the identification and purity assessment of volatile compounds like cis-4-Hexen-1-ol.
Caption: Workflow for the analysis of cis-4-Hexen-1-ol by GC-MS.
Illustrative GC-MS Parameters:
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Gas Chromatograph: Agilent 7890A or equivalent
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Mass Spectrometer: Agilent 5975C or equivalent
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Column: HP-INNOWax (polyethylene glycol), 30 m x 0.25 mm i.d., 0.25 µm film thickness
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Oven Program: Initial temperature of 50°C, hold for 2 min, ramp at 10°C/min to 220°C, hold for 5 min.
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Injector Temperature: 250°C
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Carrier Gas: Helium at a constant flow of 1 mL/min
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Ionization Mode: Electron Ionization (EI) at 70 eV
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Mass Range: m/z 30-350
¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of cis-4-Hexen-1-ol, confirming the presence of the cis-double bond and the alcohol functionality.
Typical NMR Parameters:
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Spectrometer: Bruker Avance 400 MHz or equivalent
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Solvent: Chloroform-d (CDCl₃)
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¹H NMR:
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Expected Chemical Shifts (δ):
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~0.9-1.0 ppm (triplet, 3H, -CH₃)
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~1.6-1.7 ppm (quintet, 2H, -CH₂-CH₂OH)
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~2.0-2.1 ppm (quartet, 2H, =CH-CH₂-)
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~3.6-3.7 ppm (triplet, 2H, -CH₂OH)
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~5.3-5.5 ppm (multiplet, 2H, -CH=CH-)
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-
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¹³C NMR:
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Expected Chemical Shifts (δ):
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~14 ppm (-CH₃)
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~23 ppm (=CH-CH₂-)
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~32 ppm (-CH₂-CH₂OH)
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~62 ppm (-CH₂OH)
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~125 ppm (-CH=)
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~130 ppm (=CH-)
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Signaling Pathways and Biological Activity
Currently, there is a lack of significant scientific literature detailing the direct involvement of cis-4-Hexen-1-ol in specific cellular signaling pathways. Its biological effects are primarily recognized in the context of its role as a volatile organic compound with chemo-attractive properties for certain insect species.[6] Further research may elucidate its potential interactions with biological systems at a molecular level.
Conclusion
This technical guide provides a consolidated resource for researchers and professionals working with cis-4-Hexen-1-ol. The tabulated data offers quick access to its key chemical and physical properties, while the outlined experimental workflows provide a practical foundation for its synthesis and analysis. While its role in cellular signaling remains to be explored, its well-defined structure and properties make it a valuable compound for various applications in chemistry and entomology.
